4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a synthetic organic compound that features a trifluoromethyl group, a chloromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the trifluoromethyl group.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxazoles, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Methyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
2-[3-(Trifluoromethyl)phenyl]-1,3-oxazole: Lacks both the chloromethyl and methyl groups, leading to different applications and reactivity.
Uniqueness
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is unique due to the presence of both the trifluoromethyl and chloromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a site for further functionalization through nucleophilic substitution.
This compound’s combination of functional groups makes it a versatile building block in synthetic chemistry and a valuable tool in various scientific research applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDGQKDQQQEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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